molecular formula C17H12N2O B2932628 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267229-83-3

1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2932628
CAS No.: 1267229-83-3
M. Wt: 260.296
InChI Key: DUOVRZTVKOLOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a carbonyl group attached to the indole ring, which is further substituted with a 2-methylphenyl group and a carbonitrile group.

Properties

IUPAC Name

1-(2-methylbenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOVRZTVKOLOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indole with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide under appropriate conditions to introduce the carbonitrile group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents onto the indole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Materials Science: Indole derivatives, including this compound, are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: The compound is investigated for its potential use as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity. The carbonyl and carbonitrile groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding interactions.

Comparison with Similar Compounds

1-[(2-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    1-[(3-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile: Similar structure but with the methyl group in the 3-position, which may affect its reactivity and biological activity.

    1-[(4-Methylphenyl)carbonyl]-1H-indole-3-carbonitrile: The methyl group in the 4-position can lead to different steric and electronic effects.

    1-[(2-Fluorophenyl)carbonyl]-1H-indole-3-carbonitrile: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.